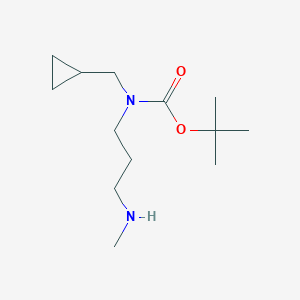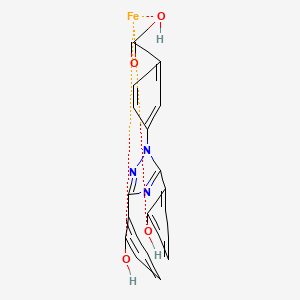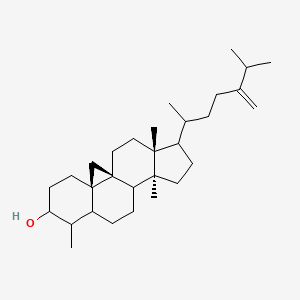![molecular formula C12H18N2O2 B14786261 Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-](/img/structure/B14786261.png)
Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-: is a compound with significant interest in the field of medicinal chemistry. It is known for its binding affinity and intrinsic activity at melatonin receptors, specifically MT1 and MT2 . This compound has been studied for its potential therapeutic applications due to its interaction with these receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- involves the reaction of 3-methoxyphenylmethylamine with acetic anhydride under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in the study of melatonin receptors, providing insights into receptor-ligand interactions and aiding in the design of new therapeutic agents .
Biology: In biological research, it serves as a tool to investigate the physiological roles of melatonin receptors in various tissues and organisms.
Medicine: Potential therapeutic applications include the development of drugs for sleep disorders, depression, and other conditions related to melatonin receptor dysfunction.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
Mechanism: Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- exerts its effects by binding to melatonin receptors MT1 and MT2. This binding modulates the activity of these receptors, influencing various physiological processes such as sleep-wake cycles and mood regulation .
Molecular Targets and Pathways: The primary molecular targets are the MT1 and MT2 receptors. The compound’s interaction with these receptors can activate or inhibit downstream signaling pathways, leading to changes in cellular activity and function.
Vergleich Mit ähnlichen Verbindungen
- N-(2-methoxyphenyl)acetamide
- 2-(3-methoxyphenyl)acetamide
- N-(4-methoxyphenyl)-2-methoxyacetamide
Uniqueness: Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- is unique due to its specific binding affinity and activity at melatonin receptors. This distinguishes it from other similar compounds that may not have the same receptor specificity or therapeutic potential .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
N-[2-[(3-methoxyphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)14-7-6-13-9-11-4-3-5-12(8-11)16-2/h3-5,8,13H,6-7,9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
MHNAKZLMEYQCQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCNCC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N,3-dimethyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14786178.png)
![Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B14786183.png)
![(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B14786184.png)



![2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B14786195.png)

![2-[[(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14786222.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786230.png)
![[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate](/img/structure/B14786243.png)
![(1S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B14786251.png)


